Ambucetamide

Catalog No.
S518344
CAS No.
519-88-0
M.F
C17H28N2O2
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambucetamide

CAS Number

519-88-0

Product Name

Ambucetamide

IUPAC Name

2-(dibutylamino)-2-(4-methoxyphenyl)acetamide

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20)

InChI Key

WUSAVCGXMSWMQM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ambucetamide; Bersen; Dibutamid; Meritin

Canonical SMILES

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)N

The exact mass of the compound Ambucetamide is 292.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Ambucetamide is a synthetic antispasmodic agent, first developed in 1953. [1] It is recognized for its efficacy in relaxing smooth muscle, with historical and research applications focused on alleviating uterine spasms, such as those associated with dysmenorrhea. [REFS-2, REFS-3] Its pharmacological activity is characterized by a dual mechanism, involving antagonism of both endogenous smooth-muscle stimulants and hormonal agonists like vasopressin, particularly demonstrated in human myometrial tissue. [3]

Selection of a generic antispasmodic based on broad classification (e.g., anticholinergic or direct muscle relaxant) is inadequate for targeted uterine research, as Ambucetamide exhibits a distinct, model-specific activity profile. Primary research has established that its effects on human uterine tissue are consistent and inhibitory, whereas its action on other common laboratory preparations, including rat and guinea-pig uterus or guinea-pig and cat intestine, produces more complex and varied responses. [1] This makes Ambucetamide a non-interchangeable tool for investigators requiring a predictable effect specifically on human myometrium, as substitutes may introduce confounding activities not present in the target tissue.

Differentiated Activity Profile in Human Myometrium vs. Common Animal Tissues

In studies on isolated smooth muscle, Ambucetamide demonstrates a more targeted and consistent inhibitory effect on human myometrial preparations compared to other standard models. While it regularly inhibited contractions in human uterine tissue, it produced 'more complex responses' in the rat and guinea-pig uterus, as well as in guinea-pig and cat intestine preparations. [1]

Evidence DimensionPharmacological Response Profile
Target Compound DataRegularly and consistently inhibits induced contractions in human myometrium.
Comparator Or BaselineRat uterus, guinea-pig uterus, guinea-pig intestine, and cat intestine preparations, which showed 'more complex responses'.
Quantified DifferenceQualitative but significant difference in response complexity and predictability between human and animal tissues.
ConditionsIn vitro organ bath studies on isolated smooth muscle strips. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1481989/" target="_blank">1</a>]

For researchers focused on human uterine pharmacology, this compound offers a more specific response, avoiding confounding activities observed in common preclinical screening models.

Dual-Mechanism Antagonism of Both Endogenous and Hormonal Stimulants

Ambucetamide effectively inhibits uterine contractions induced by two distinct agonist types: the endogenous 'menstrual stimulant' (prostaglandin-like substances found in menstrual fluid) and the neurohypophysial hormone vasopressin. [1] This contrasts with purely anticholinergic agents (e.g., Dibutoline) or direct-acting musculotropic relaxants (e.g., Papaverine), which have more selective mechanisms.

Evidence DimensionAgonist Antagonism Profile
Target Compound DataInhibits contractions induced by both menstrual stimulant and vasopressin.
Comparator Or BaselinePurely anticholinergic agents (block acetylcholine) or purely musculotropic agents (e.g., PDE inhibitors).
Quantified DifferenceBroader antagonism profile than single-mechanism antispasmodics.
ConditionsIn vitro studies on isolated human myometrial preparations. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1481989/" target="_blank">1</a>]

This dual action makes it a valuable tool for studying spasmolysis where both direct muscle activation and neurohormonal pathways are relevant, offering a mode of action not available from more common substitutes.

Demonstrated In-Vivo Activity and Oral Bioavailability

The in-vitro effects of Ambucetamide translate to in-vivo systems, confirming its biological activity and suitability for systemic administration in research models. In canine studies, oral administration of Ambucetamide at doses ranging from 1.0 to 10.0 mg/kg resulted in a measurable decrease in uterine tone. [1]

Evidence DimensionIn-Vivo Uterine Tone Reduction
Target Compound DataA drop in uterine tone was produced at oral doses of 1.0-10.0 mg/kg.
Comparator Or BaselineBaseline uterine tone.
Quantified DifferenceEffective at reducing uterine tone upon oral administration.
ConditionsIn vivo studies in dogs. [<a href="https://doi.org/10.1002/jps.3030460915" target="_blank">1</a>]

This confirms the compound's activity and oral bioavailability in a relevant mammalian system, supporting its use as a research tool for studying uterine physiology beyond isolated tissues.

Comparative Pharmacology: Differentiating Human vs. Animal Uterine Responses

For studies designed to elucidate species-specific differences in myometrial pharmacology. The documented divergence in response between human and common animal tissues makes Ambucetamide a precise tool to probe these distinctions. [1]

Investigating Non-Cholinergic Pathways in Myometrial Contraction

Ideal for experiments aiming to isolate and study non-muscarinic spasmolytic pathways. Its proven efficacy against vasopressin and endogenous prostaglandin-like stimulants provides a clear advantage over purely anticholinergic alternatives. [1]

Screening for Modulators of Hormonally-Induced Uterine Spasms

As a reference compound in screening assays for novel therapeutics targeting uterine hyper-contractility. Its ability to consistently inhibit vasopressin-induced contractions in human tissue makes it a reliable positive control. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

292.215078140 Da

Monoisotopic Mass

292.215078140 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

134.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

131B408RZI

Other CAS

519-88-0

Wikipedia

Ambucetamide

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: PICKLES VR, CLITHEROE HJ. The effects of ambucetamide on human myometrial and other preparations, and its antagonism to the menstrual stimulant. Br J Pharmacol Chemother. 1960 Mar;15:128-30. PubMed PMID: 14432761; PubMed Central PMCID: PMC1481989.

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